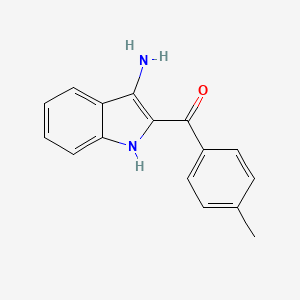![molecular formula C11H17NO3 B1379511 Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1622903-52-9](/img/structure/B1379511.png)
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Vue d'ensemble
Description
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 1622903-52-9 . It has a molecular weight of 211.26 . This compound is typically stored at -10 degrees Celsius and is usually in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.26 . It is typically stored at -10 degrees Celsius and is usually in the form of an oil .Applications De Recherche Scientifique
Solvent Properties and Separation Processes
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, as a chemical compound, might be involved in research concerning solvent properties and their applications in separation processes. For example, studies on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, have examined their solvent properties, including activity coefficients and gas–liquid partition coefficients, which are critical for understanding solvent behavior in various separation processes. This research is relevant for designing more efficient separation systems in chemical engineering and environmental remediation efforts (Domańska et al., 2016)(Domańska et al., 2016).
Environmental Impact and Remediation
The environmental impact and remediation of chemical compounds, including ethers and esters similar to tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, are significant areas of research. Studies on the environmental behavior, fate, and potential for biodegradation of related compounds, such as methyl tert-butyl ether (MTBE), offer insights into pollution control and remediation strategies. These studies cover aspects like the solubility in water, sorption to subsurface solids, and the potential for biodegradation under various conditions, which are critical for assessing the environmental risk and developing cleanup strategies (Squillace et al., 1997)(Squillace et al., 1997).
Synthetic Applications in Organic Chemistry
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate might also find applications in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals. Research in this area explores various synthetic routes, reaction mechanisms, and the development of novel catalysts for efficient synthesis processes. For instance, studies on the synthesis of vandetanib, a therapeutic compound, and the use of tert-butanesulfinamide in the synthesis of N-heterocycles highlight the importance of such chemical intermediates in facilitating complex synthetic pathways (Mi, 2015; Philip et al., 2020)(Mi, 2015)(Philip et al., 2020).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOENHGHDTSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1622903-52-9 | |
| Record name | tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





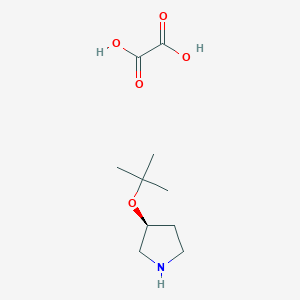

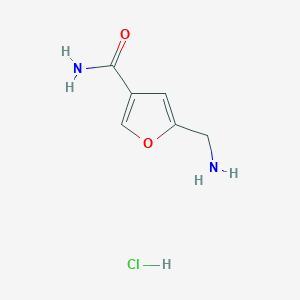
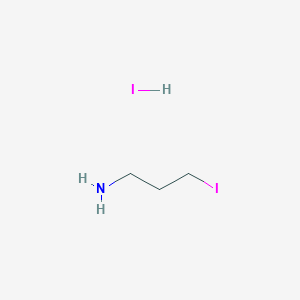

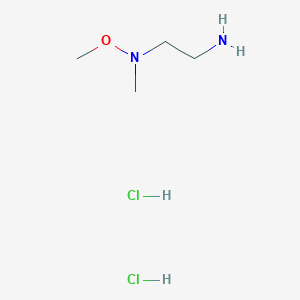
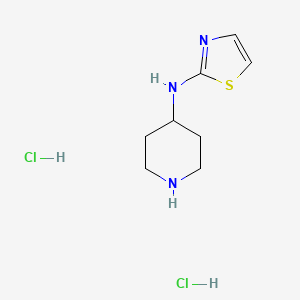
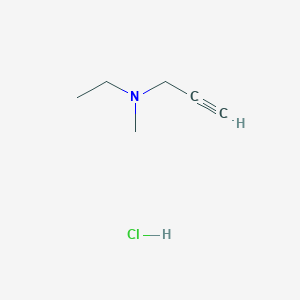

![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)
